Cas no 866153-17-5 (1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)

1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a structurally distinct sulfonamide-substituted piperazine derivative, characterized by its dichlorophenyl and methoxyphenyl functional groups. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or receptor-based pathways. Its sulfonyl linkage enhances stability, while the electron-donating methoxy group may influence binding affinity in receptor interactions. The dichlorophenyl moiety contributes to lipophilicity, potentially improving membrane permeability. Suitable for research applications, this compound offers versatility in medicinal chemistry exploration, particularly in the design of CNS-active agents or enzyme modulators. Careful handling is advised due to its reactive sulfonyl group.
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine structure
866153-17-5 structure
商品名:1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
CAS番号:866153-17-5
MF:C17H18Cl2N2O3S
メガワット:401.307421207428
CID:5227839

1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
    • Piperazine, 1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)-
    • インチ: 1S/C17H18Cl2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-7-6-13(18)12-14(17)19/h2-7,12H,8-11H2,1H3
    • InChIKey: ZIUNPCGTGDOEMT-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C2=CC=C(Cl)C=C2Cl)(=O)=O)CCN(C2=CC=CC=C2OC)CC1

1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1373878-1g
1-((2,4-Dichlorophenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
866153-17-5 90%
1g
¥3601.00 2024-04-27
Key Organics Ltd
MS-1134-50MG
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
866153-17-5 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
MS-1134-10MG
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
866153-17-5 >90%
10mg
£63.00 2025-02-09
Ambeed
A957156-1g
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
866153-17-5 90%
1g
$350.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00940126-1g
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
866153-17-5 90%
1g
¥2401.0 2024-04-18
Key Organics Ltd
MS-1134-1MG
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
866153-17-5 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
MS-1134-20MG
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
866153-17-5 >90%
20mg
£76.00 2023-04-20
Key Organics Ltd
MS-1134-5MG
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
866153-17-5 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
MS-1134-100MG
1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
866153-17-5 >90%
100mg
£146.00 2025-02-09

1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine 関連文献

1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazineに関する追加情報

1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine: A Comprehensive Overview

1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound with the CAS Registry Number 866153-17-5. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. Piperazines are widely studied in medicinal chemistry due to their structural versatility and potential pharmacological activities. The compound in question features a sulfonyl group attached to a 2,4-dichlorophenyl moiety and a methoxyphenyl group, making it a promising candidate for various applications in drug discovery and material science.

The synthesis of 1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves a series of carefully designed chemical reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, researchers have employed Suzuki-Miyaura coupling reactions to assemble the aromatic components with high precision. The sulfonylation step is typically carried out using sulfonyl chlorides under basic conditions, ensuring the formation of the desired sulfonamide linkage. These methods not only enhance the yield but also improve the purity of the final product, which is critical for its application in biological studies.

One of the most intriguing aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent studies have demonstrated that 1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine exhibits significant inhibitory activity against several kinases, including Aurora kinases and Src family kinases. This suggests that it could serve as a lead compound for developing novel therapeutic agents targeting these enzymes.

In addition to its pharmacological applications, this compound has also been explored for its electronic properties. The combination of electron-withdrawing sulfonyl groups and electron-donating methoxy groups creates a unique electronic environment within the molecule. This property makes it an attractive candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has highlighted its potential as a semiconducting material due to its ability to modulate charge transport properties effectively.

The structural flexibility of 1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine also lends itself to applications in supramolecular chemistry. By incorporating this compound into self-assembled structures, scientists have been able to create highly ordered nanostructures with potential applications in drug delivery systems and sensors. The ability to form hydrogen bonds and π–π interactions makes it an ideal building block for such systems.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to predict its biodegradation potential. These findings suggest that under certain environmental conditions, the compound can undergo hydrolysis or oxidation reactions, leading to the formation of less hazardous byproducts. This information is vital for ensuring sustainable practices during its production and disposal.

In conclusion, 1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine (CAS No: 866153-17-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure endows it with properties that make it valuable in medicinal chemistry, materials science, and supramolecular chemistry. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:866153-17-5)1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
A1058145
清らかである:99%
はかる:1g
価格 ($):315.0